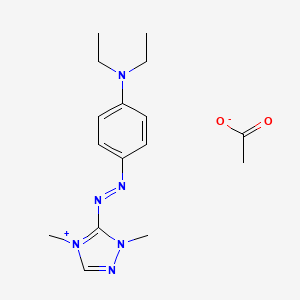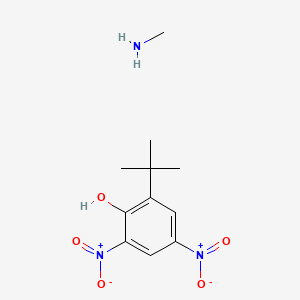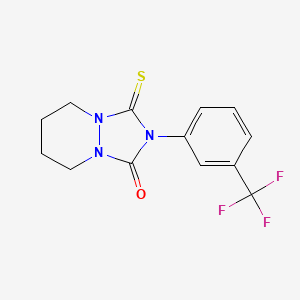![molecular formula C18H34N12 B12681774 N,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine] CAS No. 61912-28-5](/img/structure/B12681774.png)
N,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’‘’-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine] is a complex organic compound characterized by its triazine rings and long dodecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’‘’-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine] typically involves the reaction of dodecane-1,12-diamine with cyanuric chloride under controlled conditions. The reaction is carried out in a solvent such as dichloromethane or 1,4-dioxane, with the addition of a base like triethylamine to facilitate the reaction. The mixture is usually refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through crystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N,N’‘’-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine] undergoes various chemical reactions, including:
Substitution Reactions: The triazine rings can undergo nucleophilic substitution reactions with amines or other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines or thiols are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products
The major products of these reactions depend on the reagents used. For example, nucleophilic substitution with primary amines results in the formation of substituted triazine derivatives .
Scientific Research Applications
N,N’‘’-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine] has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N’‘’-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine] involves its interaction with specific molecular targets. For instance, it can act as an antagonist to nicotinic acetylcholine receptors, thereby inhibiting the release of neurotransmitters like dopamine . This interaction is mediated through the binding of the triazine rings to the receptor sites, blocking their activity and modulating the associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Similar in structure but with different substituents on the triazine rings.
N,N’-Dodecane-1,12-diyl-bis-3-picolinium dibromide: Another compound with a dodecane chain but different functional groups.
Uniqueness
Its ability to interact with specific molecular targets, such as nicotinic acetylcholine receptors, sets it apart from other similar compounds .
Properties
CAS No. |
61912-28-5 |
|---|---|
Molecular Formula |
C18H34N12 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-N-[12-[(4,6-diamino-1,3,5-triazin-2-yl)amino]dodecyl]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C18H34N12/c19-13-25-14(20)28-17(27-13)23-11-9-7-5-3-1-2-4-6-8-10-12-24-18-29-15(21)26-16(22)30-18/h1-12H2,(H5,19,20,23,25,27,28)(H5,21,22,24,26,29,30) |
InChI Key |
DVBLMQVWQDZIIF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCNC1=NC(=NC(=N1)N)N)CCCCCNC2=NC(=NC(=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


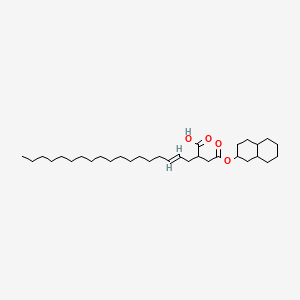
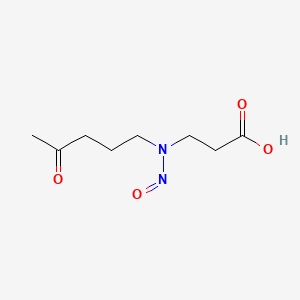

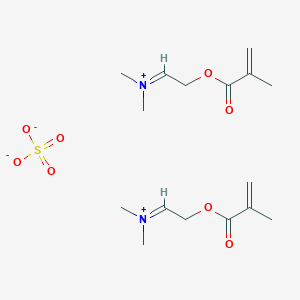
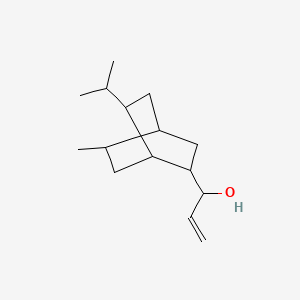
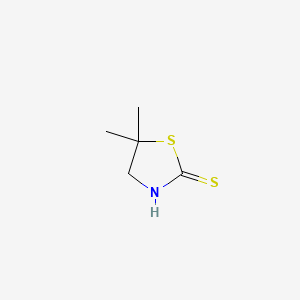
![6-(4-chlorophenyl)-14-methoxy-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12681726.png)
![4-[(4-Amino-3-ethylphenyl)methyl]-2-[(4-aminophenyl)methyl]aniline](/img/structure/B12681735.png)

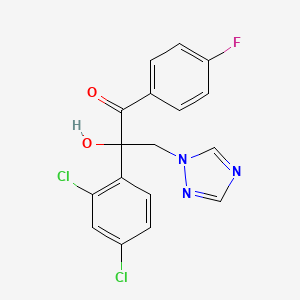
![1,2,4,5-tetrakis[(E)-prop-1-enyl]benzene](/img/structure/B12681749.png)
